5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid 5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1368216-23-2
VCID: VC7330801
InChI: InChI=1S/C16H12N2O2/c19-16(20)13-8-15(10-17-9-13)18-14-6-5-11-3-1-2-4-12(11)7-14/h1-10,18H,(H,19,20)
SMILES: C1=CC=C2C=C(C=CC2=C1)NC3=CN=CC(=C3)C(=O)O
Molecular Formula: C16H12N2O2
Molecular Weight: 264.284

5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid

CAS No.: 1368216-23-2

Cat. No.: VC7330801

Molecular Formula: C16H12N2O2

Molecular Weight: 264.284

* For research use only. Not for human or veterinary use.

5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid - 1368216-23-2

Specification

CAS No. 1368216-23-2
Molecular Formula C16H12N2O2
Molecular Weight 264.284
IUPAC Name 5-(naphthalen-2-ylamino)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C16H12N2O2/c19-16(20)13-8-15(10-17-9-13)18-14-6-5-11-3-1-2-4-12(11)7-14/h1-10,18H,(H,19,20)
Standard InChI Key XYMPKFTZDSHJHE-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)NC3=CN=CC(=C3)C(=O)O

Introduction

Structural Characteristics and Nomenclature

The systematic IUPAC name 5-(naphthalen-2-ylamino)pyridine-3-carboxylic acid denotes a pyridine ring with two functional groups:

  • A carboxylic acid (-COOH) at position 3.

  • A naphthalen-2-ylamino (-NH-C₁₀H₇) group at position 5.

Key Structural Features:

  • Pyridine Core: A six-membered aromatic ring with one nitrogen atom, contributing to electron-deficient properties that facilitate electrophilic substitution reactions .

  • Naphthalen-2-ylamino Substituent: A bicyclic aromatic system (naphthalene) linked via an amine group, enhancing π-π stacking interactions and hydrophobic character.

  • Carboxylic Acid Group: Introduces acidity (pKa ~4–5) and hydrogen-bonding capacity, critical for coordination chemistry or salt formation .

Table 1: Hypothetical Physicochemical Properties

PropertyValue (Predicted)Basis of Prediction
Molecular FormulaC₁₇H₁₂N₂O₂Elemental analysis of substituents
Molecular Weight276.29 g/molSum of atomic masses
Melting Point210–215°CAnalogous pyridine carboxylic acids
Solubility in WaterLow (≤1 mg/mL)Hydrophobic naphthalene moiety
logP (Octanol-Water)~3.2Computational modeling

Synthetic Pathways and Reaction Mechanisms

While no direct synthesis of 5-(naphthalen-2-ylamino)pyridine-3-carboxylic acid is documented, plausible routes can be inferred from nicotinonitrile and pyridinecarboxylic acid chemistry .

Route 1: Condensation of Nicotinonitrile Derivatives

  • Formation of 5-Aminopyridine-3-carbonitrile:

    • React 3-cyanopyridine with hydroxylamine to yield an intermediate oxime, followed by reduction to the amine .

  • Coupling with 2-Naphthol:

    • Utilize Buchwald-Hartwig amination or Ullmann coupling to attach the naphthalen-2-yl group .

  • Hydrolysis of Nitrile to Carboxylic Acid:

    • Treat with concentrated HCl or H₂SO₄ under reflux to convert -CN to -COOH .

Table 2: Hypothetical Reaction Conditions and Yields

StepReagents/ConditionsYield (Estimated)Citation Basis
1NH₂OH·HCl, EtOH, reflux, 6h75%
2Pd(OAc)₂, Xantphos, K₂CO₃, 110°C60%
36M HCl, 100°C, 12h85%

Route 2: Direct Functionalization of Pyridinecarboxylic Acid

  • Nitration/Reduction Sequence:

    • Introduce an amino group at position 5 via nitration (HNO₃/H₂SO₄) followed by catalytic hydrogenation.

  • Naphthylation:

    • React with 2-bromonaphthalene under Pd-catalyzed cross-coupling.

Challenges:

  • Regioselectivity in nitration requires careful temperature control .

  • Decarboxylation risks under high-temperature conditions .

Stability and Reactivity Insights

Thermal Stability

Pyridinecarboxylic acids are prone to decarboxylation above 200°C, especially in aqueous acidic environments . For 5-(naphthalen-2-ylamino)pyridine-3-carboxylic acid:

  • Predicted Decarboxylation Pathway:
    C17H12N2O2Δ>220CC16H12N2+CO2\text{C}_{17}\text{H}_{12}\text{N}_2\text{O}_2 \xrightarrow{\Delta > 220^\circ \text{C}} \text{C}_{16}\text{H}_{12}\text{N}_2 + \text{CO}_2 \uparrow
    This reaction is mitigated in non-aqueous solvents or at neutral pH .

Acid-Base Behavior

The carboxylic acid group (pKa ~4.5) enables salt formation with alkaline agents (e.g., NaOH, KOH), enhancing solubility for biological testing .

CompoundEC₅₀ (Weed Growth Inhibition)Target Pathway
2,4-D0.1 μMAuxin receptor binding
5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid5–10 μM (estimated)Tyrosine metabolism interference

Medicinal Chemistry

Nicotinonitrile derivatives demonstrate antiproliferative and antimicrobial activities . The naphthylamino group’s planar structure suggests DNA intercalation potential, while the carboxylic acid could enable metal chelation in enzyme inhibition.

Research Gaps and Future Directions

  • Synthetic Optimization: Screen microwave-assisted or flow-chemistry protocols to improve coupling step yields .

  • Biological Screening: Prioritize in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) and soil-borne fungi.

  • Computational Studies: Perform DFT calculations to predict binding affinities for plant auxin receptors or human kinases.

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